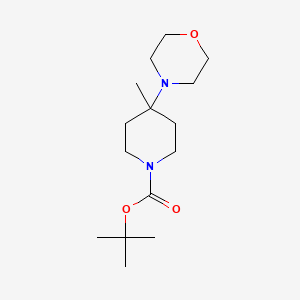

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, also known as tert-butyl 4-(4-morpholinylmethyl)-1-piperidinecarboxylate, is a compound with the molecular formula C15H28N2O3 . It is a solid substance that is stored in a refrigerator .

Molecular Structure Analysis

The molecular weight of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is 284.4 . The InChI code for this compound is 1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3 .Physical And Chemical Properties Analysis

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine has a molecular weight of 284.4 . It is a solid substance that is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Ruthenium-catalyzed Hydroamination

A study by Utsunomiya and Hartwig (2003) explores a ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes, which includes the reaction of morpholine and piperidine derivatives. This method produced beta-phenethylamine products with high yield and regioselectivity, without enamine side products. This research demonstrates the utility of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in facilitating selective hydroamination reactions, contributing to synthetic chemistry and material science applications (Utsunomiya & Hartwig, 2003).

Synthesis of Derivatives

L. Qiong (2007) reported the synthesis of 1H-Imidazoquinoline derivatives, showcasing the versatility of morpholin-4-yl and piperidin-1-yl derivatives in synthesizing complex heterocyclic compounds. This research highlights the compound's role in creating new molecules with potential for further pharmacological evaluation (L. Qiong, 2007).

Coordination Chemistry of Copper (II)

Majumder et al. (2016) discussed the synthesis of N,N,O-donor Schiff-base ligands involving morpholine/piperidine/pyrrolidine derivatives, highlighting their influence on the coordination chemistry of Cu(II). This research provides insights into the structural and magnetic properties of the resulting complexes, demonstrating the potential of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in the field of coordination chemistry (Majumder et al., 2016).

Organic Synthesis and Mechanistic Studies

Bernasconi et al. (2007) presented a spectroscopic and kinetic study on the reaction of methyl beta-methylthio-alpha-nitrocinnamate with morpholine and piperidine, providing valuable mechanistic insights into SNV reactions. This study exemplifies the role of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in detailed organic reaction studies and the development of new synthetic methodologies (Bernasconi et al., 2007).

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

The compound’s pharmacokinetic profile suggests that it has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 3.45 (iLOGP) and 1.87 (Consensus Log Po/w) . These properties may impact the compound’s bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as pH, temperature, and the presence of

Eigenschaften

IUPAC Name |

tert-butyl 4-methyl-4-morpholin-4-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)16-7-5-15(4,6-8-16)17-9-11-19-12-10-17/h5-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDZOXHJFQEDTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460626 |

Source

|

| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | |

CAS RN |

864369-95-9 |

Source

|

| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)